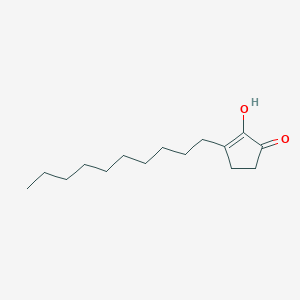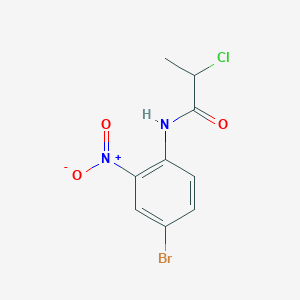![molecular formula C8H6N2O B1624745 Pyrrolo[1,2-c]pyrimidin-1-carbaldehyd CAS No. 251102-36-0](/img/structure/B1624745.png)
Pyrrolo[1,2-c]pyrimidin-1-carbaldehyd
Übersicht
Beschreibung
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a versatile building block for the synthesis of various biologically active molecules, including inhibitors of kinases, enzymes, and ion channels. The aim of
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Pyrrolo[1,2-c]pyrimidin-1-carbaldehyd wurde als eine Substanz mit potenter Antitumoraktivität, insbesondere gegen Leberkrebszellen, identifiziert . Eine fusionierte Struktur aus Indolizin und Pyrrolo[1,2-c]pyrimidin wurde synthetisiert und auf ihre biologische Aktivität untersucht. Die Verbindung zeigte eine starke Antitumoraktivität in Hepatozellulären Karzinom HepG2 und Huh7-Zellen . Sie hemmte die Zellmigration signifikant und induzierte Apoptose in diesen Zellen durch Aktivierung von Caspase-3 und Spaltung von PARP in einer dosisabhängigen Weise .
Entzündungshemmende Aktivität
Forschungsentwicklungen in der Synthese, den entzündungshemmenden Aktivitäten und den Struktur-Wirkungsbeziehungen von Pyrimidinen wurden berichtet . Pyrimidine, einschließlich this compound, sind dafür bekannt, eine Reihe pharmakologischer Wirkungen, einschließlich entzündungshemmender, zu zeigen . Sie hemmen die Expression und Aktivität bestimmter wichtiger entzündungsfördernder Mediatoren .
Synthese von Polyheterocyclen
this compound wird bei der Synthese von Polyheterocyclen verwendet . Ein hocheffizienter Ansatz für ein neues Indolizin-Gerüst, das mit Pyrrolo[1,2-c]pyrimidin fusioniert ist, wurde durch Eintopf-Dreikomponentenkupplung, gefolgt von einer oxidativen Cyclisierungsreaktion, erreicht . Diese einfache zweistufige Sequenz ermöglichte einen schnellen Zugang zu verschiedenen tetracyclischen Verbindungen aus kommerziell erhältlichen Ausgangsmaterialien .
4. Entwicklung neuer Chemotyp-Antitumormittel Die Verbindung könnte zur Entwicklung neuer Chemotyp-Antitumormittel gegen Leberkrebs eingesetzt werden . Die kombinierte Behandlung der Verbindung mit Gemcitabin führte zu einer signifikanten zusätzlichen Hemmung der Zellviabilität in HepG2- und Huh7-Zellen .
5. Hemmende Reaktion gegenüber wichtigen Entzündungsmediatoren Entzündungshemmende Wirkungen von Pyrimidinen werden auf ihre hemmende Reaktion gegenüber der Expression und Aktivität bestimmter wichtiger entzündungsfördernder Mediatoren zurückgeführt . Dazu gehören Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine .
Struktur-Wirkungsbeziehungen (SARs) von Pyrimidinen
Die Struktur-Wirkungsbeziehungen (SARs) von Pyrimidinderivaten, einschließlich this compound, wurden untersucht . Eine detaillierte SAR-Analyse liefert Hinweise für die Synthese neuartiger Pyrimidin-Analoga mit verstärkter entzündungshemmender Aktivität und minimaler Toxizität .
Wirkmechanismus
Target of Action
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde and its derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
The compound interacts with FGFRs, leading to the inhibition of these receptors . This interaction results in the suppression of downstream signaling pathways that are activated upon the binding of fibroblast growth factors to these receptors .
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde disrupts these pathways .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells .
Action Environment
The action of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde can be influenced by various environmental factors. For instance, the stereo-electronic factors can affect the yield and selectivity of the product . .
Biochemische Analyse
Biochemical Properties
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is involved in biochemical reactions that contribute to its biological activity. It is synthesized from the base-induced condensation of pyrrolo-2-carbaldehydes . The compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde has been found to exhibit significant effects on various types of cells. For instance, it has been reported to have antiproliferative effects on breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde involves its interaction with biomolecules at the molecular level. It has been suggested to inhibit CDK2, a cyclin-dependent kinase, which is a crucial regulator of cell cycle progression . This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde have been observed to change over time. It exhibits time-dependent aggregation-induced emission enhancement (AIEE) properties
Metabolic Pathways
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is likely involved in various metabolic pathways due to its pyrimidine structure . Pyrimidines are integral to nucleotide biosynthesis, a critical metabolic pathway
Eigenschaften
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-9-4-3-7-2-1-5-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDFSWOSQOZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445282 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251102-36-0 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





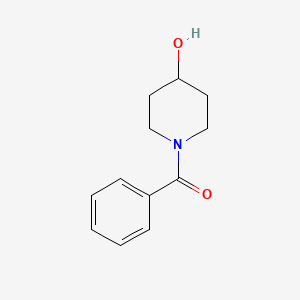
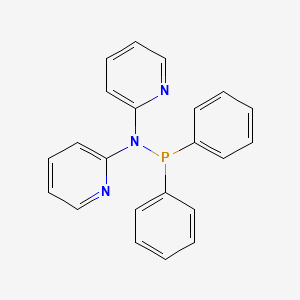
![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)
![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)
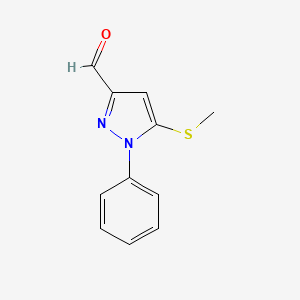
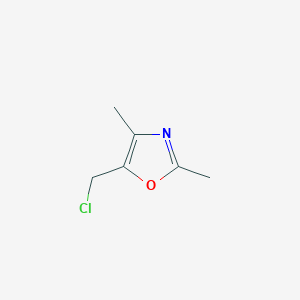

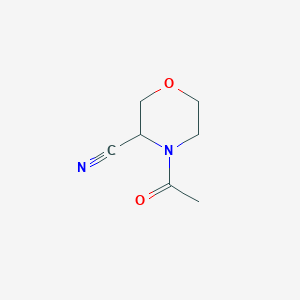
![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)
![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)
